2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone
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Overview
Description
2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of two bromine atoms and an ethanone group attached to the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone can be achieved through various synthetic pathways. One common method involves the bromination of 1-(6-bromo-1,3-benzothiazol-2-yl)ethanone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the overall yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiocyanate in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed
Substitution Products: Various substituted benzothiazoles.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thioethers and other reduced derivatives
Scientific Research Applications
2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anti-tubercular and anti-cancer compounds.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(1,3-thiazol-2-yl)ethanone
- 1-(2-Bromo-benzothiazol-6-yl)-ethanone
- 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone
Uniqueness
2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone is unique due to the presence of two bromine atoms and its specific substitution pattern on the benzothiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H5Br2NOS |
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Molecular Weight |
335.02 g/mol |
IUPAC Name |
2-bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H5Br2NOS/c10-4-7(13)9-12-6-2-1-5(11)3-8(6)14-9/h1-3H,4H2 |
InChI Key |
GHBKBNBEAPOCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C(=O)CBr |
Origin of Product |
United States |
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